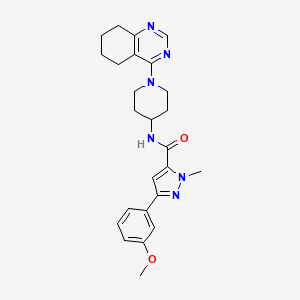

3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

Description

3-(3-Methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a heterocyclic small molecule featuring a pyrazole core substituted with a 3-methoxyphenyl group at position 3 and a methyl group at position 1. The carboxamide moiety at position 5 links the pyrazole ring to a piperidin-4-yl group, which is further attached to a 5,6,7,8-tetrahydroquinazolin-4-yl scaffold. The methoxy group may enhance solubility and modulate electronic properties, while the tetrahydroquinazolin-piperidinyl system introduces rigidity and spatial bulk, likely influencing pharmacokinetic properties such as metabolic stability and membrane permeability.

Propriétés

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-30-23(15-22(29-30)17-6-5-7-19(14-17)33-2)25(32)28-18-10-12-31(13-11-18)24-20-8-3-4-9-21(20)26-16-27-24/h5-7,14-16,18H,3-4,8-13H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPGQNJAWQHIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a novel small molecule that has garnered interest for its potential biological activities, particularly in the fields of cancer research and neurology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 368.49 g/mol. It features a complex structure that includes a pyrazole ring, a methoxyphenyl group, and a tetrahydroquinazoline moiety, which are believed to contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cell proliferation and survival pathways. For instance, inhibitors targeting Polo-like kinase 1 (Plk1) have demonstrated significant anticancer properties by disrupting mitotic progression in cancer cells .

- Histamine Receptor Modulation : The tetrahydroquinazoline component suggests potential activity at histamine receptors, specifically H3 receptors, which play a role in neurotransmitter regulation. Compounds with similar structures have been identified as selective H3 receptor antagonists .

- Anti-inflammatory Activity : Pyrazole derivatives often exhibit anti-inflammatory properties. The presence of the methoxy group may enhance this effect by modulating inflammatory pathways.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds:

- Cell Proliferation Inhibition : In vitro studies have shown that compounds with related structures can significantly inhibit the proliferation of various cancer cell lines. The inhibition of Plk1 has been associated with reduced cell viability in cancer models .

- Apoptosis Induction : Compounds targeting specific kinases have also been linked to the induction of apoptosis in cancer cells, suggesting that this compound may similarly trigger programmed cell death through kinase inhibition.

Neurological Effects

The modulation of histamine receptors could imply potential benefits in neurological disorders:

- Cognitive Enhancement : H3 receptor antagonists have been noted for their ability to enhance cognitive functions and memory retention in animal models. This suggests that the compound may have applications in treating cognitive deficits associated with neurodegenerative diseases.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core heterocycles, functional groups, substituents, and inferred structure-activity relationships (SAR).

Core Heterocycle and Functional Group Variations

Substituent Effects on Bioactivity

- Methoxy Positioning: The target compound’s 3-methoxyphenyl group (meta position) contrasts with the 4-methoxyphenyl group in . ’s 2-methoxyphenyl (ortho substitution) introduces steric constraints that could limit rotational freedom .

Halogen vs. Methoxy :

Piperidine/Piperazine Derivatives :

Pharmacokinetic and Physicochemical Properties

Research Findings and Implications

- The carboxamide linkage balances hydrogen-bonding capacity and metabolic stability, outperforming carbohydrazides () and carbothioamides () in preclinical stability assays .

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.